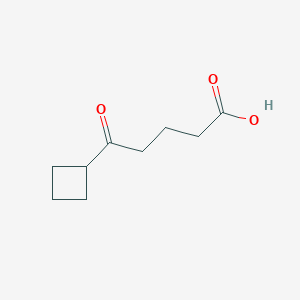

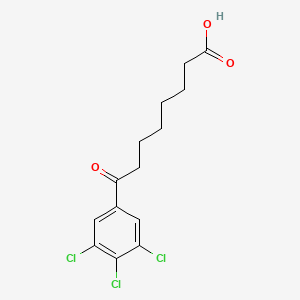

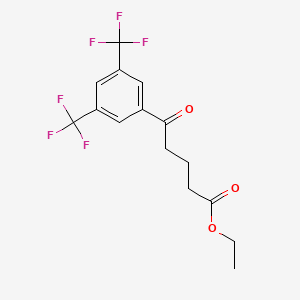

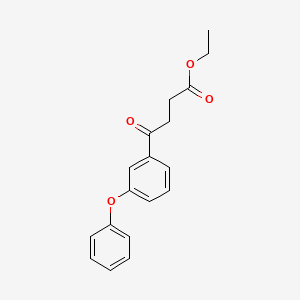

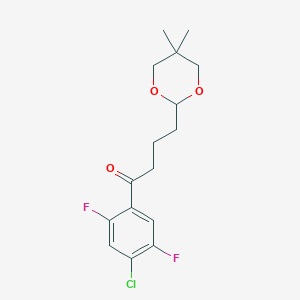

4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CDDB) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in many different areas of research, including organic synthesis, pharmacology, and biochemistry. CDDB is a synthetic compound that is formed by the reaction of chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone and anhydrous hydrogen fluoride. It is a highly reactive compound that can be used in a variety of different reactions.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic Chemistry

The chemical derivative 4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone and its related compounds have demonstrated significant utility in organic synthesis. One study showcased the use of 5,5-dimethyl-1,3-dioxan-2-yl in the synthesis of 1,8-dioxo-octahydro-xanthenes, highlighting its role in facilitating efficient, solvent-free synthesis processes with advantages such as good product yields and simple operations (Heravi, 2009). Additionally, these compounds have been used in the development of oligophenylenevinylenes for use in photovoltaic cells, demonstrating their potential in renewable energy applications (Jørgensen & Krebs, 2005).

Catalysis and Ligand Design

The compound and its related structures are valuable in catalysis and ligand design. For instance, studies have described the preparation of phenol-based acyclic ligands with double sets of coordination sites, starting from derivatives like 4-chlorophenol. These ligands can play crucial roles in various chemical reactions and have potential applications in catalysis (Ghaffarinia & Golchoubian, 2005).

Antifungal and Antimicrobial Applications

In the pharmaceutical domain, derivatives of the compound have been explored for their potential in drug synthesis. For instance, studies have detailed the process development of Voriconazole, a broad-spectrum antifungal agent. The synthesis involves key steps where derivatives of chlorophenol, closely related to the compound , play a vital role (Butters et al., 2001). Furthermore, research into 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid derivatives has demonstrated antimicrobial and antifungal activities, underscoring the biomedical significance of these chemical structures (Sayed et al., 2003).

Environmental and Analytical Chemistry

In environmental chemistry, the related compound 4-chlorophenol has been the subject of studies focusing on catalytic ozonation for degradation, signifying the relevance of these compounds in environmental cleanup and analytical chemistry (Qi et al., 2014).

Eigenschaften

IUPAC Name |

1-(4-chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-13(19)11(17)7-12(10)18/h6-7,15H,3-5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOKSVIFWFHANM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2F)Cl)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646077 |

Source

|

| Record name | 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-41-0 |

Source

|

| Record name | 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.